Enhanced Electrophilic Reactivity from Ortho-Nitro and Para-Fluoro Substitution
The acyl chloride carbonyl in 2-chloro-4-fluoro-5-nitrobenzoyl chloride is more electrophilic than that of benzoyl chloride or 4-fluorobenzoyl chloride. The 5-nitro group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which increases the partial positive charge on the carbonyl carbon. This accelerates acylation reactions with amines, alcohols, and other nucleophiles, leading to faster and often higher-yielding coupling steps . While direct kinetic data for this specific compound are not publicly available, the effect is a well-established class-level inference based on the Hammett equation and solvolysis studies of analogous ortho- and para-substituted benzoyl chlorides [1].
| Evidence Dimension | Carbonyl electrophilicity (relative acylation rate) |
|---|---|
| Target Compound Data | Accelerated acylation rate (qualitative) |
| Comparator Or Baseline | Benzoyl chloride (k_rel = 1.0) |
| Quantified Difference | Significantly greater than 1.0 (predicted by Hammett substituent constants) |
| Conditions | Typical acylation conditions (e.g., reaction with an amine in dichloromethane with a tertiary amine base) |
Why This Matters
A more electrophilic acyl chloride reduces reaction times and improves coupling yields, which is a critical cost and purity factor in multi-step pharmaceutical and agrochemical syntheses.
- [1] Ryu, Z. H., et al. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 2019, 24(16), 2961. View Source
